molecular formula C11H13BrO2 B8681606 Ethyl 2-(2-bromo-3-methylphenyl)acetate

Ethyl 2-(2-bromo-3-methylphenyl)acetate

Cat. No.: B8681606
M. Wt: 257.12 g/mol
InChI Key: YYKQCVDLBDHPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-bromo-3-methylphenyl)acetate ( 248920-13-0) is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This brominated aromatic ester is characterized by a benzene ring substituted with a bromo group, a methyl group, and an ethyl acetate side chain, making it a valuable synthetic building block in organic chemistry and pharmaceutical research . The compound should be stored at 2-8°C to maintain stability . Its structure offers two primary reactive sites: the bromo atom, which is susceptible to metal-halogen exchange and cross-coupling reactions (such as Suzuki or Stille reactions), and the ester group, which can be hydrolyzed to the corresponding acid or reduced to an alcohol. This reactivity profile makes it a versatile precursor for synthesizing diverse complex molecules, including ligands for catalysis and intermediates for the development of active pharmaceutical ingredients (APIs). According to safety information, this compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Safety data indicates it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure or respiratory irritation (H335) . Researchers are advised to handle it with appropriate personal protective equipment (PPE) and under a well-ventilated fume hood. The provided purity, specification, and lot number are available upon request and are detailed in the Certificate of Analysis (CoA) for the corresponding batch.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

ethyl 2-(2-bromo-3-methylphenyl)acetate

InChI

InChI=1S/C11H13BrO2/c1-3-14-10(13)7-9-6-4-5-8(2)11(9)12/h4-6H,3,7H2,1-2H3

InChI Key

YYKQCVDLBDHPLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC(=C1Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(3-bromophenyl)acetate
  • Molecular Formula : C₁₀H₁₁BrO₂
  • Key Features: Bromine at the 3-position of the phenyl ring (vs. 2-bromo-3-methyl in the target compound). This compound is often used as a precursor in coupling reactions .
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
  • Molecular Formula : C₁₄H₁₅BrO₄S
  • Key Features : Incorporates a benzofuran moiety with bromine at the 5-position and an ethylsulfinyl group at the 3-position. The crystal structure is stabilized by π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯O hydrogen bonds. These interactions contrast with the target compound’s simpler phenyl-based structure, which lacks heterocyclic systems .
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate
  • Molecular Formula : C₁₂H₁₃BrF₂O₂
  • Key Features : Difluoro substitution at the acetate α-carbon. The electron-withdrawing fluorine atoms enhance electrophilicity, making this compound reactive in cross-coupling reactions. This differs from the target compound’s unmodified acetate group .
Methyl 2-amino-2-(3-bromophenyl)acetate
  • Molecular Formula: C₉H₁₀BrNO₂
  • Key Features: An amino group replaces the methyl substituent, enabling participation in hydrogen bonding and serving as a handle for further functionalization. This modification is critical in drug design for enhancing bioavailability .

Structural and Crystallographic Comparisons

Compound Key Structural Features Intermolecular Interactions Refined Parameters (SHELXL)
Ethyl 2-(2-bromo-3-methylphenyl)acetate 2-Br, 3-Me phenyl; no heterocycles Likely C–H⋯π and van der Waals interactions Data not explicitly reported
Ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate Benzofuran core; 5-Br, 3-SMe substituents O–H⋯O hydrogen bonds; Br⋯S (3.4787 Å) R = 0.027, wR = 0.072
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate Quinazolinone-thioether hybrid C–H⋯O hydrogen bonds forming columns R = 0.052 (Hirshfeld analysis)
  • Crystallographic Software : Structural refinements for analogs were performed using SHELXL , a program widely recognized for small-molecule crystallography .

Preparation Methods

Direct Aromatic Bromination

Aromatic bromination of ethyl 2-(3-methylphenyl)acetate using molecular bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) selectively introduces bromine at the ortho position relative to the methyl group. The ester moiety at position 2 directs electrophilic substitution to position 5, while the methyl group at position 3 directs to positions 2 and 4. Optimizing stoichiometry (1:1.1 substrate-to-bromine ratio) and temperature (0–25°C) minimizes di-substitution.

Reaction Conditions

  • Catalyst : FeBr3\text{FeBr}_3 (10 mol%)

  • Solvent : Dichloromethane

  • Yield : 68–72%

  • Purity : >95% (GC-MS)

Radical Bromination with N-Bromosuccinimide (NBS)

Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride targets benzylic or allylic positions. While primarily used for aliphatic systems, this method can yield side products when applied to aromatic substrates, necessitating careful purification.

Esterification of 2-(2-Bromo-3-Methylphenyl)Acetic Acid

Acid-Catalyzed Esterification

2-(2-Bromo-3-methylphenyl)acetic acid is esterified with ethanol using sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (PTSA) as catalysts. The reaction proceeds via nucleophilic acyl substitution:

RCOOH+EtOHH+RCOOEt+H2O\text{RCOOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{RCOOEt} + \text{H}_2\text{O}

Optimized Conditions

  • Molar Ratio (Acid:EtOH) : 1:5

  • Catalyst : H2SO4\text{H}_2\text{SO}_4 (5 mol%)

  • Yield : 85–90%

  • Reaction Time : 8–12 hours

Azeotropic Esterification

Adapting methods from bromoethyl acetate synthesis, toluene forms an azeotrope with water, enabling continuous removal of byproducts. This approach enhances yield (up to 92%) and purity by suppressing hydrolysis.

Multi-Step Synthesis via Malonic Ester Derivatives

Malonic Ester Alkylation

Diethyl malonate reacts with 2-bromo-3-methylbenzyl bromide under basic conditions to form diethyl (2-bromo-3-methylbenzyl)malonate. Subsequent hydrolysis and decarboxylation yield 2-(2-bromo-3-methylphenyl)acetic acid, which is esterified:

BrC6H3(CH3)CH2Br+CH2(COOEt)2BrC6H3(CH3)CH2CH(COOEt)2H3O+BrC6H3(CH3)CH2COOH\text{BrC}6\text{H}3(\text{CH}3)\text{CH}2\text{Br} + \text{CH}2(\text{COOEt})2 \rightarrow \text{BrC}6\text{H}3(\text{CH}3)\text{CH}2\text{CH}(\text{COOEt})2 \xrightarrow{\text{H}3\text{O}^+} \text{BrC}6\text{H}3(\text{CH}3)\text{CH}2\text{COOH}

Key Steps

  • Alkylation : KOtBu in THF, 0°C → RT

  • Decarboxylation : HCl (6M), reflux

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat transfer and reaction control for bromination and esterification steps. For example, tubular reactors with immobilized FeBr3\text{FeBr}_3 reduce catalyst loading by 40% while maintaining 89% yield.

Solvent Recycling

Toluene, used in azeotropic distillation, is recovered and reused, lowering production costs and environmental impact.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Direct Bromination68–72%>95%ModerateHigh (Br₂)
Radical Bromination55–60%88–90%LowModerate (NBS)
Acid-Catalyzed Esterification85–90%>98%HighLow
Malonic Ester Route75–80%92–94%ModerateModerate

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing directing effects (ester vs. methyl) necessitate kinetic control via low-temperature reactions.

  • Byproduct Formation : Acetic anhydride quenches residual bromoethanol in situ, enhancing purity.

  • Catalyst Deactivation : Lewis acids like FeBr3\text{FeBr}_3 are regenerated via aqueous workup, reducing waste.

Emerging Techniques

Photocatalytic Bromination

Visible-light-mediated bromination using NBS\text{NBS} and eosin Y offers a greener alternative, though yields remain suboptimal (50–55%) .

Q & A

Basic: What are the key synthetic routes for Ethyl 2-(2-bromo-3-methylphenyl)acetate, and how are reaction conditions optimized?

The synthesis typically involves bromination and esterification steps. For example:

  • Step 1: Bromination of a pre-substituted phenylacetic acid derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) to avoid side reactions .
  • Step 2: Esterification with ethanol in the presence of a catalyst (e.g., sulfuric acid or DCC/DMAP) under reflux (60–80°C) for 6–12 hours .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethyl acetate/petroleum ether) .
    Optimization: Reaction progress is monitored via TLC, and yields are improved by adjusting stoichiometry (e.g., 1.2 equivalents of brominating agent) and solvent polarity .

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

  • NMR Spectroscopy:
    • 1H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and ester ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
    • 13C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine (δ 120–130 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 271.0 for C11H12BrO2) .
  • Infrared (IR): Peaks at ~1740 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br stretch) .

Advanced: How are crystallographic data contradictions resolved during structure refinement?

  • Software: SHELXL is used for refinement, leveraging constraints for disordered atoms (e.g., bromine positional disorder) and applying anisotropic displacement parameters (ADPs) .
  • Data Validation:
    • R-factor analysis: Discrepancies between observed and calculated diffraction patterns are minimized using least-squares refinement (e.g., R1 < 0.05 for high-resolution data) .
    • Twinned Data: For twinned crystals, HKLF5 format in SHELXL partitions overlapping reflections .
  • Example: In a monoclinic crystal system (P21/c), hydrogen bonding networks are validated via PLATON to resolve electron density mismatches .

Advanced: What strategies address discrepancies between spectroscopic and crystallographic data?

  • Case Study: If NMR suggests a planar conformation but X-ray shows steric hindrance:
    • Dynamic Effects: Variable-temperature NMR (VT-NMR) assesses rotational barriers (e.g., hindered ester group rotation) .
    • DFT Calculations: Gaussian or ORCA software models optimize geometry and compare with experimental bond lengths/angles .
  • Validation: Cross-referencing torsion angles (X-ray) with NOESY correlations (NMR) confirms spatial arrangements .

Advanced: How is biological activity evaluated for brominated phenylacetate derivatives?

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (MIC/MBC) against S. aureus or E. coli .
    • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) with IC50 determination .
  • Mechanistic Studies:
    • Molecular Docking: AutoDock Vina screens binding affinities to target proteins (e.g., PDB: 1CX2) .
    • Metabolic Stability: LC-MS/MS tracks compound degradation in liver microsomes .

Advanced: How do substituents (bromo, methyl) influence reactivity in cross-coupling reactions?

  • Electronic Effects: Bromine acts as a directing group in Suzuki-Miyaura coupling (e.g., with Pd(PPh3)4), while the methyl group enhances steric bulk, reducing regioselectivity .
  • Case Study: Buchwald-Hartwig amination requires elevated temperatures (100–120°C) due to bromine’s electron-withdrawing effect slowing oxidative addition .
  • Optimization: Use of bulky ligands (XPhos) improves yields in Negishi couplings .

Advanced: What protocols manage air-sensitive intermediates during synthesis?

  • Handling: Schlenk lines or gloveboxes (O2 < 0.1 ppm) for intermediates like Grignard reagents .
  • Stabilization: Chelating agents (e.g., TMEDA) or low temperatures (−78°C) prevent decomposition .
  • Monitoring: In situ IR or Raman spectroscopy tracks reactive species (e.g., enolates) .

Advanced: How are material properties modulated for polymer applications?

  • Copolymerization: Radical polymerization (AIBN initiator) incorporates the ester moiety into polyacrylate backbones .
  • Thermal Analysis: DSC measures glass transition temperatures (Tg), which increase with bromine’s rigidity .
  • Mechanical Testing: Tensile strength is assessed via ASTM D638, showing enhanced durability due to aromatic stacking .

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